molecular formula C21H22N2O2S B2995060 3-((2,5-dimethylbenzyl)thio)-1-(4-ethoxyphenyl)pyrazin-2(1H)-one CAS No. 946270-25-3

3-((2,5-dimethylbenzyl)thio)-1-(4-ethoxyphenyl)pyrazin-2(1H)-one

Cat. No.: B2995060
CAS No.: 946270-25-3
M. Wt: 366.48
InChI Key: HZUTVYICUHAMLQ-UHFFFAOYSA-N
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Description

3-((2,5-dimethylbenzyl)thio)-1-(4-ethoxyphenyl)pyrazin-2(1H)-one is a synthetic organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a pyrazinone core, substituted with a 2,5-dimethylbenzylthio group and a 4-ethoxyphenyl group, which contribute to its distinct chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((2,5-dimethylbenzyl)thio)-1-(4-ethoxyphenyl)pyrazin-2(1H)-one typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the pyrazinone core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the 2,5-dimethylbenzylthio group: This step involves the nucleophilic substitution reaction where a thiol group is introduced to the pyrazinone core.

    Attachment of the 4-ethoxyphenyl group: This can be done through electrophilic aromatic substitution or other suitable coupling reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, advanced catalysts, and continuous flow systems to ensure efficient and scalable synthesis.

Chemical Reactions Analysis

Types of Reactions

3-((2,5-dimethylbenzyl)thio)-1-(4-ethoxyphenyl)pyrazin-2(1H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the pyrazinone core or the aromatic substituents.

    Substitution: Both nucleophilic and electrophilic substitution reactions can occur, particularly at the aromatic rings.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogenating agents, organometallic reagents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups to the aromatic rings.

Scientific Research Applications

3-((2,5-dimethylbenzyl)thio)-1-(4-ethoxyphenyl)pyrazin-2(1H)-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for drug development due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-((2,5-dimethylbenzyl)thio)-1-(4-ethoxyphenyl)pyrazin-2(1H)-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    3-((2,5-dimethylbenzyl)thio)-1-phenylpyrazin-2(1H)-one: Lacks the ethoxy group, which may affect its reactivity and biological activity.

    3-((2,5-dimethylbenzyl)thio)-1-(4-methoxyphenyl)pyrazin-2(1H)-one: Contains a methoxy group instead of an ethoxy group, leading to different chemical properties.

Uniqueness

3-((2,5-dimethylbenzyl)thio)-1-(4-ethoxyphenyl)pyrazin-2(1H)-one is unique due to the presence of both the 2,5-dimethylbenzylthio and 4-ethoxyphenyl groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

3-[(2,5-dimethylphenyl)methylsulfanyl]-1-(4-ethoxyphenyl)pyrazin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O2S/c1-4-25-19-9-7-18(8-10-19)23-12-11-22-20(21(23)24)26-14-17-13-15(2)5-6-16(17)3/h5-13H,4,14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZUTVYICUHAMLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2C=CN=C(C2=O)SCC3=C(C=CC(=C3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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